molecular formula C7H13NO4S B15202450 Ethyl thiomorpholine-3-carboxylate 1,1-dioxide

Ethyl thiomorpholine-3-carboxylate 1,1-dioxide

Cat. No.: B15202450
M. Wt: 207.25 g/mol
InChI Key: FGMBARVIPLGVIV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl thiomorpholine-3-carboxylate 1,1-dioxide typically involves the reaction of thiomorpholine with ethyl chloroformate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane at low temperatures to prevent side reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

Ethyl thiomorpholine-3-carboxylate 1,1-dioxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiomorpholine derivatives .

Scientific Research Applications

Ethyl thiomorpholine-3-carboxylate 1,1-dioxide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of ethyl thiomorpholine-3-carboxylate 1,1-dioxide involves its interaction with specific molecular targets. The sulfur atom in the thiomorpholine ring can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects. The compound can also modulate specific pathways involved in cell signaling and metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl thiomorpholine-3-carboxylate 1,1-dioxide is unique due to the presence of both the thiomorpholine ring and the ethyl ester group, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in scientific research .

Properties

Molecular Formula

C7H13NO4S

Molecular Weight

207.25 g/mol

IUPAC Name

ethyl 1,1-dioxo-1,4-thiazinane-3-carboxylate

InChI

InChI=1S/C7H13NO4S/c1-2-12-7(9)6-5-13(10,11)4-3-8-6/h6,8H,2-5H2,1H3

InChI Key

FGMBARVIPLGVIV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CS(=O)(=O)CCN1

Origin of Product

United States

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